REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:23](=[CH:24][CH:25]=1)[C:7]1=[CH:8][C:9]3[C:10](=O)[C:11]4[CH:12]=[CH:13][C:14](Br)=[CH:15][C:16]=4[C:17](=O)[C:18]=3[CH:19]=[C:6]1[C:5]2([CH3:27])[CH3:26].I.O.II>C(O)(=O)C>[CH3:26][C:5]1([CH3:27])[C:6]2[C:7](=[CH:8][C:9]3[CH:10]=[C:11]4[C:16](=[CH:17][C:18]=3[CH:19]=2)[CH:15]=[CH:14][CH:13]=[CH:12]4)[C:23]2[C:4]1=[CH:3][CH:2]=[CH:25][CH:24]=2
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Name
|
2,9-dibromo-13,13-dimethyl-6H-indeno[1,2-b]anthracene-6,11(13H)-dione
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Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(C=3C(=CC=4C(C=5C=CC(=CC5C(C4C3)=O)Br)=O)C2=CC1)(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
I
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
II
|
Type
|
CUSTOM
|
Details
|
by reflux-stirring for 48 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The produced solid was filtered
|
Type
|
DISSOLUTION
|
Details
|
dissolved in toluene (200 ml)
|
Type
|
STIRRING
|
Details
|
by reflux-stirring for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
After the reaction was completed, through extraction and column chromatography
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2=CC=CC=C2C2=CC=3C=C4C=CC=CC4=CC3C=C21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |